

Panomifene: Structure-Activity Relationship (SAR) & SERM Analog Engineering

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Compound of Interest

Compound Name: Panomifene

CAS No.: 77599-17-8

Cat. No.: B1678405

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Technical Guide | Version 1.0

Executive Summary

Panomifene (Developmental Codes: EGIS-5650, GYKI-13504) represents a critical case study in the medicinal chemistry of Selective Estrogen Receptor Modulators (SERMs). Structurally derived from the triphenylethylene scaffold—the same class as Tamoxifen and Toremifene—**Panomifene** was engineered to overcome specific metabolic liabilities associated with first-generation SERMs.

While Tamoxifen remains the gold standard, its activation into DNA-adduct-forming metabolites (via

-hydroxylation) necessitated the development of analogs with improved safety profiles.

Panomifene introduces a trifluoromethyl (

) moiety and a modified amino-ether side chain. This guide dissects the pharmacological logic behind these structural modifications, providing a roadmap for designing next-generation SERMs with optimized potency and metabolic stability.

Part 1: Structural Pharmacology & The Triphenylethylene Scaffold

To understand **Panomifene**, one must first deconstruct the pharmacophore of the triphenylethylene class. The biological activity hinges on the molecule's ability to mimic

-estradiol (

) while forcing the Estrogen Receptor (ER) into an antagonistic conformation.

The Core Scaffold

The triphenylethylene backbone provides the rigid stilbene-like structure necessary to occupy the hydrophobic ligand-binding pocket (LBD) of the ER.

- **Ring A (Phenolic Mimic):** In Tamoxifen, this is a phenyl ring. In active metabolites (e.g., 4-hydroxytamoxifen), a hydroxyl group at the 4-position mimics the phenolic A-ring of estradiol, forming a critical hydrogen bond with Glu353 and Arg394 in the ER LBD.
- **The Side Chain (The Antagonist Switch):** The bulky basic side chain protrudes from the binding pocket, displacing Helix 12 of the receptor. This displacement prevents the recruitment of co-activators (e.g., SRC-1), thereby blocking gene transcription.

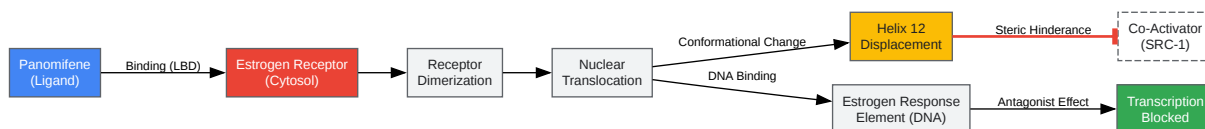
Panomifene vs. Tamoxifen: The Structural Divergence

Panomifene distinguishes itself through two precise chemical modifications designed to alter pharmacokinetics (PK) and binding affinity.

| Feature | Tamoxifen (Reference) | Panomifene (Analogue) | Pharmacological Impact |
|--------------------|-----------------------|------------------------------|---|
| Alkene Substituent | Ethyl Group () | Trifluoromethyl Group () | Metabolic Blockade: The fluorination prevents -hydroxylation, a pathway leading to DNA adducts in Tamoxifen. It also increases lipophilicity. |
| Basic Side Chain | Dimethylamino () | Hydroxyethylamino () | H-Bonding: The secondary amine with a hydroxyl tail introduces new H-bond donors/acceptors, potentially altering interaction with Asp351. |
| Isomerism | Trans (Z) is active | E/Z mixture (often resolved) | Geometric isomerism dictates affinity; the phenyl rings must be positioned to mimic the steroid backbone. |

Mechanism of Action Visualization

The following diagram illustrates the mechanistic pathway of **Panomifene**, highlighting the blockade of co-activator recruitment.



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Caption: **Panomifene** binds the ER, inducing a conformational shift in Helix 12 that physically blocks co-activator recruitment, silencing estrogen-dependent genes.[1][2][3][4][5][6]

Part 2: Detailed SAR Analysis & Engineering Logic The Fluorine Effect (Metabolic Stability)

The substitution of the ethyl group with a trifluoromethyl group (or a fluorinated alkene chain) is the defining feature of **Panomifene**'s SAR.

- **C-F Bond Strength:** The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). This renders the position resistant to Cytochrome P450-mediated oxidation.
- **Prevention of Allylic Hydroxylation:** In Tamoxifen, the ethyl group is susceptible to allylic hydroxylation. This metabolite can undergo sulfation to form a reactive carbocation capable of alkylating DNA. **Panomifene**'s fluorination effectively "caps" this metabolic soft spot.

The Side Chain Modification

Panomifene utilizes a 2-hydroxyethylamino chain instead of the standard dimethylamino group.

- **Basicity Modulation:** The secondary amine is generally less basic than the tertiary amine of Tamoxifen. This affects the drug's accumulation in acidic compartments (lysosomes) and its ionization state at physiological pH.
- **Asp351 Interaction:** The critical interaction for SERM antagonism is the salt bridge between the side chain nitrogen and Asp351 in the ER. The addition of the hydroxyl group in

Panomifene allows for an additional hydrogen bond, potentially stabilizing the antagonist conformation more rigidly than Tamoxifen.

Part 3: Synthetic Pathways

The synthesis of **Panomifene** and similar fluorinated triphenylethylenes presents unique challenges due to the introduction of the trifluoromethyl group. The McMurry Coupling is the standard industrial route for symmetric triphenylethylenes, but **Panomifene** requires regio-controlled methods.

Carbocupration of Fluoroalkylated Alkynes

A highly specific method for synthesizing **Panomifene** involves the carbocupration of internal alkynes.^[7] This method ensures the correct stereochemistry (ratio) which is vital for biological activity.

General Synthetic Workflow:

- Precursor: Start with a fluoroalkylated alkyne.^[7]
- Carbocupration: React with an organocopper reagent to install the phenyl rings.
- Coupling: Cross-coupling with the functionalized aryl halide containing the ether side chain.
- Deprotection/Functionalization: Final adjustment of the amine side chain.

Part 4: Experimental Protocols

Protocol: Competitive ER Binding Assay

Purpose: To determine the Relative Binding Affinity (RBA) of **Panomifene** compared to Estradiol () and Tamoxifen.

Materials:

- Recombinant Human ER

(rhER

).

- Radiolabeled Ligand:

-Estradiol.

- Separation Agent: Hydroxylapatite or Dextran-coated charcoal.

Step-by-Step Methodology:

- Preparation: Dilute rhER

in Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and 1 mM DTT.

- Incubation:

- Mix 50

L of receptor preparation with 50

L of

(final conc. 1 nM).

- Add 50

L of **Panomifene** (competitor) at varying concentrations (

M to

M).

- Include "Total Binding" (no competitor) and "Non-Specific Binding" (100-fold excess diethylstilbestrol) controls.

- Equilibrium: Incubate at 4°C for 18 hours to reach equilibrium.

- Separation: Add 100

L of Dextran-coated charcoal slurry. Incubate for 15 mins at 4°C with shaking.

- Centrifugation: Centrifuge at 3000 x g for 10 mins to pellet the charcoal-unbound ligand complex.
- Quantification: Aliquot the supernatant (containing bound ligand) into scintillation fluid and count CPM (Counts Per Minute).
- Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate using non-linear regression.
 - Validation Check: The of unlabeled should be approx. 1-3 nM.

Protocol: Microsomal Metabolic Stability (In Vitro)

Purpose: To verify the metabolic stability conferred by the trifluoromethyl group.

Methodology:

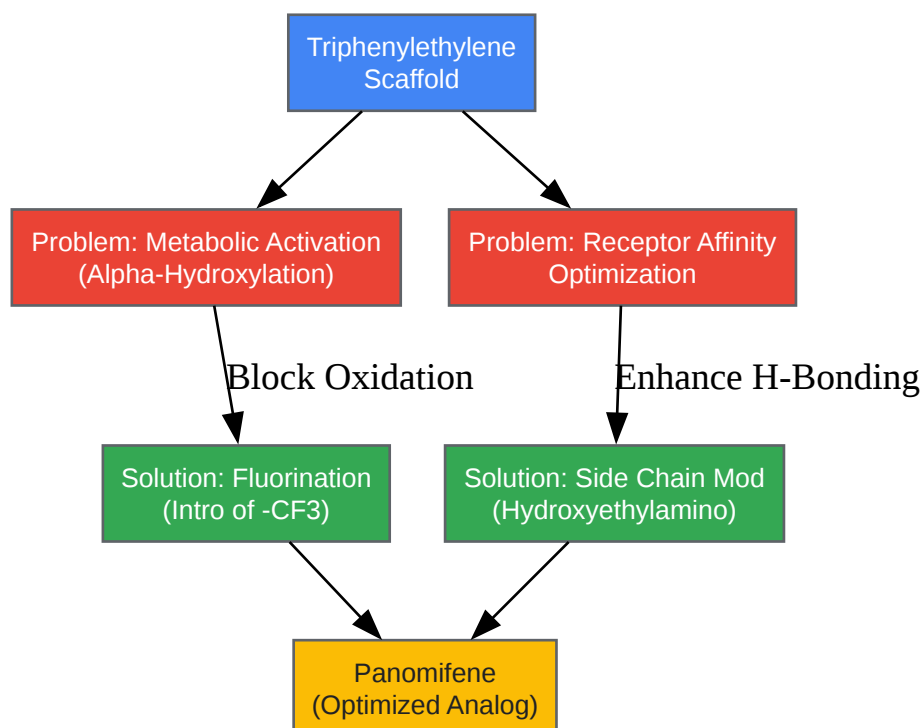
- System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
- Reaction Mix: Phosphate buffer (pH 7.4), **Panomifene** (1 M), and NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase).
- Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH.
- Sampling: Withdraw aliquots at t=0, 15, 30, 60 min.
- Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot ln(remaining parent %) vs. time. The slope

determines intrinsic clearance (

).

Part 5: Visualizing the SAR Logic

The following diagram maps the structural decisions involved in converting a generic triphenylethylene into **Panomifene**.



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Caption: SAR decision tree showing how specific structural liabilities in the scaffold are addressed by **Panomifene**'s design.

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